![molecular formula C20H23N3O2S B14193423 2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 832077-78-8](/img/structure/B14193423.png)
2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine is a complex organic compound that features a unique combination of functional groups, including a sulfinyl group, an oxadiazole ring, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves multiple steps, starting from readily available starting materials
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of Sulfinyl Group: The sulfinyl group can be introduced through the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of Pyridine Ring: The pyridine ring can be constructed through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, while the oxadiazole and pyridine rings can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonimidates: These compounds also contain sulfur and nitrogen atoms and have similar reactivity.
Benzene Derivatives: Compounds with benzene rings that exhibit aromaticity and similar substitution patterns.
Fluoropyridines: Pyridine derivatives with fluorine atoms that exhibit unique chemical and biological properties.
Uniqueness
2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the sulfinyl group, oxadiazole ring, and pyridine ring in a single molecule allows for a wide range of applications and interactions that are not possible with simpler compounds.
Eigenschaften
CAS-Nummer |
832077-78-8 |
|---|---|
Molekularformel |
C20H23N3O2S |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
2-(7-phenylheptylsulfinyl)-5-pyridin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H23N3O2S/c24-26(20-23-22-19(25-20)18-14-8-9-15-21-18)16-10-3-1-2-5-11-17-12-6-4-7-13-17/h4,6-9,12-15H,1-3,5,10-11,16H2 |
InChI-Schlüssel |
IZJWCNDHBBYSNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCCCS(=O)C2=NN=C(O2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


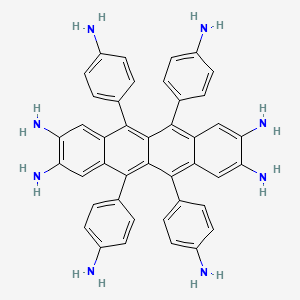
![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)
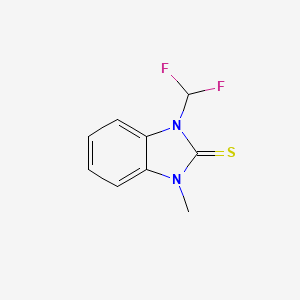
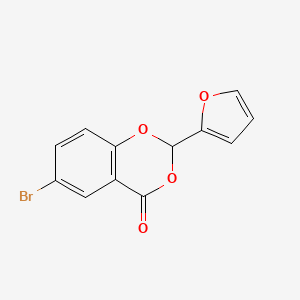
![(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine](/img/structure/B14193360.png)
![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)
![1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-](/img/structure/B14193376.png)
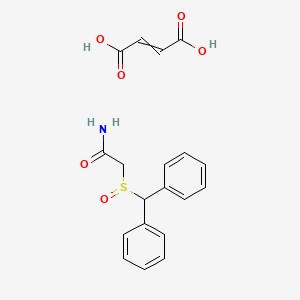
![[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide](/img/structure/B14193390.png)
![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)
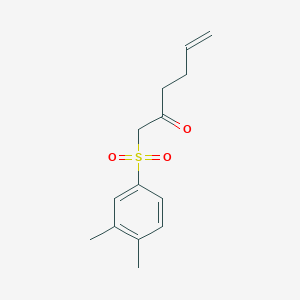
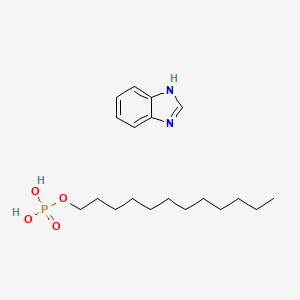
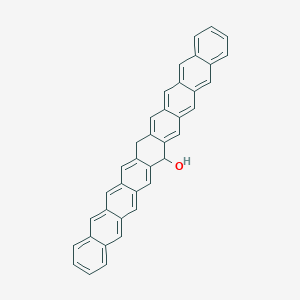
![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)
